5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methyl-1H-pyrazole with 2-bromo-5-methylbenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Uniqueness
5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a methyl group on the benzaldehyde ring and a methyl group on the pyrazole ring. This dual substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-12(11(5-9)8-15)14-7-10(2)6-13-14/h3-8H,1-2H3 |
InChI Key |
QNWNMQLGCUMQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)C)C=O |
Origin of Product |
United States |
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